N-(3-(Dimethylamino)propyl)acrylamide
Description
Significance as a Functional Monomer in Contemporary Research
N-(3-(Dimethylamino)propyl)acrylamide is a cationic acrylamide (B121943) monomer that plays a crucial role in the development of advanced polymeric materials. polysciences.com Its importance stems from the presence of a tertiary amine group, which imparts pH-responsiveness and hydrophilicity to the resulting polymers. sigmaaldrich.com This functionality allows for the creation of materials that can undergo significant changes in their physical and chemical properties in response to external stimuli, particularly changes in pH. polysciences.comacs.org The amide linkage in DMAPA also offers high hydrolytic stability. acs.orgkjchemicals.co.jp
DMAPA is widely utilized as a comonomer to confer pH-sensitivity to hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov The incorporation of DMAPA into polymer chains enables the fabrication of so-called "smart" hydrogels that can swell or shrink in response to pH variations. nih.govresearchgate.net This behavior is critical for a range of applications, especially in the biomedical field. polysciences.com Furthermore, the tertiary amine can be quaternized to create permanently cationic polymers, expanding its utility in applications requiring strong electrostatic interactions. kjchemicals.co.jpspecialchem.com
Historical Context and Evolution of Research Trajectories
The development of this compound and its methacrylamide (B166291) counterpart, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), has been driven by the increasing demand for functional polymers. Early research focused on fundamental synthesis and polymerization techniques. Over time, the focus has shifted towards harnessing its unique properties for sophisticated applications. A significant trajectory has been the exploration of its use in stimuli-responsive polymers, which can react to changes in their environment such as temperature and pH. nih.govresearchgate.net This has led to extensive research into its role in drug delivery systems, where the polymer's response can be used to control the release of therapeutic agents. polysciences.comsigmaaldrich.com More recent research has ventured into areas like gene delivery, where the cationic nature of DMAPA-based polymers is used to complex with and transport nucleic acids into cells. sigmaaldrich.comacs.org The evolution of controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, has further refined the ability to create well-defined DMAPA-based polymers with precise architectures and functionalities. acs.orgrsc.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-4-8(11)9-6-5-7-10(2)3/h4H,1,5-7H2,2-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJPOBHAXXXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27754-92-3 | |
| Record name | N,N-Dimethylaminopropylacrylamide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2074247 | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3845-76-9 | |
| Record name | N-[3-(Dimethylamino)propyl]acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3845-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylaminopropyl acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLAMINOPROPYL ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0246Q5W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Structure and Properties
The distinct properties of N-(3-(Dimethylamino)propyl)acrylamide are a direct result of its molecular structure. It features a terminal vinyl group attached to an acrylamide (B121943) functional group, which is further linked to a propyl chain bearing a dimethylamino group. This combination of a polymerizable group and a pH-sensitive tertiary amine is central to its functionality.
| Property | Value |
| Chemical Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.22 g/mol kjchemicals.co.jp |
| Appearance | Yellowish liquid kjchemicals.co.jp |
| Boiling Point | 106-108°C (at 1hPa) kjchemicals.co.jp |
| Density | 0.966 g/mL kjchemicals.co.jp |
| Solubility | Completely soluble in water at 20°C and freely miscible with organic solvents kjchemicals.co.jp |
| pKa | 10.35 kjchemicals.co.jpspecialchem.com |
| Glass Transition Temp. (Tg) | 134°C kjchemicals.co.jp |
This data is compiled from multiple sources and represents typical values.
Polymerization Kinetics and Mechanistic Investigations
Kinetic Modeling and Simulation of Polymerization Processes
Rp = kp (f kd / kt)0.5 [M] [I]0.5
Here, kp, kd, and kt are the rate coefficients for propagation, initiator decomposition, and termination, respectively, and f is the initiator efficiency uobaghdad.edu.iq.
However, specific studies on related systems, such as the copolymerization of DMAPMA, indicate complexities beyond this simple model. Research has shown that the polymerization termination is predominantly bimolecular, but is also accompanied by unimolecular termination researchgate.netdntb.gov.ua. This mixed-mode termination necessitates more sophisticated kinetic models to accurately simulate the polymerization process and predict molecular weight distributions.
Factors Influencing Polymerization Rate and Termination Mechanisms
Several factors critically influence the rate of polymerization and the mechanisms by which polymer chains stop growing. These include the concentration of the monomer itself, as well as the roles of the initiator and any chain transfer agents present.
As predicted by the general rate equation, monomer concentration is a key factor influencing the polymerization rate. Studies on the copolymerization of DMAPMA have confirmed that the initiation rate is directly influenced by the monomer concentration researchgate.netdntb.gov.ua. In practical research, investigations into forming hydrogels have utilized a range of DMAPMA concentrations, such as 2.0, 3.0, and 4.0 mol L⁻¹, to modulate the resulting polymer network properties rsc.org.
Furthermore, in certain copolymerization systems involving amine-containing monomers like DMAPMA, the total initial concentration of all monomers can have a peculiar and significant influence that extends beyond simple rate changes. It can affect the final composition and the compositional heterogeneity of the resulting copolymers, a phenomenon not always adequately described by standard copolymerization models researchgate.net.
The choice of initiation system is fundamental to controlling the polymerization of N-(3-(Dimethylamino)propyl)acrylamide. Different polymerization techniques employ distinct initiators and agents.
For conventional free-radical polymerization, common thermal initiators are used. These include:
Azobisisobutyronitrile (AIBN) , which has been used to polymerize DMAPMA in ethanol (B145695) at 60 °C acs.org.
Potassium persulfate (KPS) , a water-soluble initiator used for solution polymerization in distilled-deionized water, often in conjunction with a crosslinking agent like N,N′-methylenebisacrylamide (BIS) rsc.org.
For more advanced, controlled polymerization, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is frequently employed. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. A typical RAFT system for the related monomer DMAPMA involves:
An Initiator: 4,4′-azobis(4-cyanovaleric acid) (ACVA) is a commonly used initiator rsc.org.
A Chain Transfer Agent (CTA): 4-Cyanopentanoic acid dithiobenzoate (CTP) is an effective CTA for this system rsc.org. The ratio of the CTA to the initiator is a critical parameter that must be carefully controlled to achieve the desired level of polymerization control nih.gov.
Comonomer Reactivity Ratios in Copolymerization
When this compound (DMAPAA) or its methacrylamide (B166291) analogue (DMAPMA) is copolymerized with other monomers, the reactivity ratios (r₁ and r₂) are key parameters that describe the composition of the resulting copolymer. The reactivity ratio r₁ represents the preference of a growing chain ending in monomer 1 to add another monomer 1, while r₂ describes the preference of a chain ending in monomer 2 to add another monomer 2.
These ratios are highly dependent on the specific comonomer pair and the reaction conditions, such as the solvent used. For example, the copolymerization of DMAPMA with methyl methacrylate (B99206) has been shown to behave differently in benzene (B151609) versus dioxane researchgate.net. Research has determined the reactivity ratios for DMAPAA and DMAPMA with various comonomers, which are essential for predicting and controlling copolymer composition.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | Solvent | Reference |
|---|---|---|---|---|---|
| N-[(3-dimethylamino)propyl] acrylamide (B121943) (DMAPAA) | Methyl Acrylate (B77674) (MA) | 0.19 | 0.62 | Benzene | researchgate.net |
| N-[(3-dimethylamino)propyl] acrylamide (DMAPAA) | Methyl Methacrylate (MMA) | 0.39 | 1.71 | Benzene | researchgate.net |
| N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) | Dodecyl dimethyl propenyl ammonium (B1175870) chloride (C12DM) | 0.46 | 15.52 | Not Specified | researchgate.net |
| N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) | Decyl dimethyl vinylbenzyl ammonium chloride (C10MVBA) | 1.19 | 35.77 | Not Specified | researchgate.net |
Process Upscaling and Industrial Relevance of Kinetic Data
The kinetic data obtained from laboratory studies are of paramount importance for the industrial-scale production of polymers based on this compound. The polymerization of acrylamides is a highly exothermic process, and managing the heat generated is the primary challenge during process upscaling mdpi.com.
As reactor volume increases from laboratory (liters) to industrial scale (thousands of liters), the ratio of the heat-transfer area (the reactor wall) to the reaction volume decreases significantly. This reduction makes it progressively harder to remove heat efficiently, which can lead to a rapid increase in temperature, loss of reaction control, and potentially unsafe "runaway" reaction conditions mdpi.com.
Kinetic models are essential for a safe and efficient scale-up. They allow engineers to:
Predict the rate of heat generation under various conditions.
Simulate temperature profiles within large reactors.
Design adequate cooling systems and strategies to maintain the desired reaction temperature.
Studies on scaling up acrylamide polymerization show that modifying the reactor geometry, such as the length-to-diameter ratio (L/Dr), can increase the available heat-transfer area and improve process control and efficiency. Furthermore, kinetic understanding allows for the optimization of process parameters, such as the timing and temperature of initiator addition, to control the final product's molecular weight on an industrial scale mdpi.com.
Polymer Architecture and Structural Elucidation of Derived Materials
Formation and Characterization of Homopolymer and Copolymer Architectures
Homopolymers of N-(3-(Dimethylamino)propyl)acrylamide (pDMAPAm) and its methacrylamide (B166291) analogue (pDMAPMA) can be synthesized through various polymerization techniques. Free radical polymerization is a common method used to produce these polymers. acs.org For instance, pDMAPAm has been synthesized via free radical polymerization to investigate its electrical response to carbon dioxide. acs.org Similarly, copolymers can be readily prepared by reacting DMAPAm or its derivatives with other monomers.
The radical copolymerization of N-[(3-Dimethylamino)-propyl] acrylamide (B121943) (DMAPAA) or N-[(3-Dimethylamino)-propyl] methacrylamide (DMAPMA) with monomers like methyl acrylate (B77674) (MA) or methyl methacrylate (B99206) (MMA) has been successfully carried out in benzene (B151609) using an initiator. researchgate.net Furthermore, hydrogel membranes have been created through the aqueous copolymerization of acrylic acid (AAc) and N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA) without the need for a chemical crosslinker. researchgate.net Copolymers of DMAPAm and itaconic acid have also been synthesized to form hydrogels. researchgate.net
Characterization of these polymer architectures is crucial for understanding their structure-property relationships. Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to confirm the chemical structure of the resulting polymers, identifying characteristic peaks corresponding to the functional groups present in the monomers. researchgate.netresearchgate.netnih.gov For example, FTIR analysis has been used to characterize poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes and poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} hydrogels. researchgate.netresearchgate.net
Molecular Weight and Dispersity Control in Controlled Polymerization
Achieving precise control over molecular weight and a narrow molecular weight distribution (low dispersity, Đ or PDI) is critical for tailoring the properties of polymers for specific applications. researchgate.net Controlled/living radical polymerization (CRP) techniques are instrumental in synthesizing such well-defined polymers.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a particularly effective method for the controlled polymerization of acrylamide and methacrylamide monomers, including the hydrochloride salt of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA·HCl). researchgate.netproquest.comrsc.org Detailed studies have shown that optimizing polymerization conditions—such as the choice of chain transfer agent (CTA), initiator, and solvent system—allows for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and low dispersity values (Đ < 1.3). rsc.org For instance, the RAFT polymerization of DMAPMA·HCl using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator in an acidic water/2-propanol mixture yielded well-defined homopolymers. researchgate.netrsc.org
Atom Transfer Radical Polymerization (ATRP) has also been explored for acrylamide-based monomers. However, control over the polymerization of (meth)acrylamides via ATRP can be challenging. cmu.eduacs.org Issues such as competitive complexation of the polymer with the copper catalyst can lead to a loss of catalytic activity and poor control over the polymerization process. acs.orgcmu.edu Despite these challenges, some success has been reported under specific conditions, achieving polymers with low polydispersity. cmu.edu
The table below presents data from the characterization of a pDMAPAm homopolymer synthesized via free radical polymerization.
Table 1: Molecular Weight and Dispersity of pDMAPAm
| Polymer | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI or Đ) | Source |
|---|---|---|---|---|
| pDMAPMAm | 185 kDa | 69 kDa | 2.7 | nih.gov |
Conformational Studies in Dilute and Concentrated Solutions
The behavior of polymers derived from DMAPAm in solution is dictated by their chain conformation, which in turn is influenced by factors such as solvent quality, pH, and polymer concentration.
Studies on polymers with similar structures, such as poly(N-[3-(diethylamino)propyl]methacrylamide), have indicated that these are flexible chain polymers. nih.govmdpi.com This flexibility arises from the rotational freedom along the polymer backbone. In solution, these macromolecules can adopt various conformations, from a random coil in a good solvent to a more compact structure in a poor solvent. The density of the polymer coil is influenced by intramolecular and polymer-solvent interactions. For amphiphilic copolymers, the presence of both hydrophilic and hydrophobic segments can lead to the formation of more compact, dense coils in aqueous solutions due to intramolecular association of the hydrophobic parts. nih.gov
The amphiphilic nature of certain DMAPAm-containing copolymers can lead to self-association in solution, where polymer chains interact to form aggregates or more compact single-chain conformations. This phenomenon is often driven by hydrophobic interactions between nonpolar segments of the polymer chains to minimize their exposure to the aqueous environment. Hydrogen bonding can also play a significant role in the association behavior of polymers containing DMAPMA. researchgate.net For instance, studies on copolymers containing peptide side chains have shown that increased hydrophobic content leads to higher fluorescence resonance energy transfer (FRET) efficiency, indicative of more compact coil formation through self-association. nih.gov
Heteroassociation, the interaction between different types of molecules, is also a key feature. The tertiary amine groups in pDMAPAm can interact with various molecules through electrostatic interactions, hydrogen bonding, or acid-base chemistry. For example, the protonation of the amine groups in the presence of CO₂ in an aqueous medium demonstrates a form of heteroassociation that alters the polymer's properties. acs.orgnih.gov
Micelle Formation and Aggregation Behavior
Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic block can self-assemble into micelles in a selective solvent. rug.nl When copolymers are made with DMAPAm as the hydrophilic block, they can form core-shell micellar structures in aqueous solutions. nih.gov The hydrophilic pDMAPAm chains form the outer corona, which interfaces with the water, while the hydrophobic blocks form the core. rug.nlnih.gov
This aggregation behavior is not limited to well-defined block copolymers. In buffer solutions, even homopolymers like poly(N-[3-(diethylamino)propyl]methacrylamide) have been observed to form aggregates at room temperature, with the aggregate size increasing with both concentration and pH. nih.govmdpi.com The formation of these aggregates is attributed to interactions between hydrophobic units within the polymer chains. nih.gov
The formation of micelles is a concentration-dependent process that occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.net The CMC is a fundamental parameter that characterizes the self-assembly of amphiphilic molecules. Below the CMC, the polymer chains exist as individual unimers, while above the CMC, they spontaneously form micelles. springernature.com
Several techniques are employed to determine the CMC. A common method involves using fluorescent probes, such as pyrene (B120774) or N-phenyl-1-naphthylamine (NPN). researchgate.netspringernature.com These probes exhibit changes in their fluorescence spectra upon partitioning from the polar aqueous environment into the nonpolar core of the micelles. By monitoring this change as a function of polymer concentration, the CMC can be identified as the point where a sharp change in fluorescence behavior occurs. researchgate.net However, for polymers with potentially very low CMCs, standard methods like the pyrene assay may only provide an upper estimate rather than the actual value. springernature.com
Hydrogel Network Formation and Morphology
Hydrogels derived from this compound are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids without dissolving. conicet.gov.ar The formation of this network structure is typically achieved through the free-radical polymerization of the this compound monomer in an aqueous solution. conicet.gov.ar This process involves an initiator system, such as the potassium persulfate (KPS) and N,N,N',N'-tetramethylethylenediamine (TEMED) redox couple, to start the polymerization of the monomer units. conicet.gov.ar
The presence of a crosslinking agent is essential for creating the stable, three-dimensional network that gives the hydrogel its structural integrity. conicet.gov.arresearchgate.net These crosslinkers are molecules with two or more polymerizable groups that covalently bond different polymer chains together. researchgate.net As the polymer chains grow, the crosslinker creates junctions, transforming the liquid monomer solution into a solid or gel-like material. researchgate.net The resulting hydrogel's properties are intrinsically linked to the chemical nature of the polymer and the morphology of this network. conicet.gov.ar Scanning Electron Microscopy (SEM) is a common technique used to investigate the morphology of these hydrogels. For instance, some hydrogel membranes composed of copolymers including a related monomer, N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA), have been observed to consist of closely packed nanogels approximately 200 nm in size, which form a macroporous network structure when swollen. researchgate.net
Crosslinking Effects on Network Structure
The structure of the hydrogel network is heavily influenced by the nature and concentration of the crosslinking agent used during synthesis. conicet.gov.ar N,N'-methylenebis(acrylamide) (BIS or MBAAm) is a commonly employed crosslinker in the preparation of these hydrogels. conicet.gov.arresearchgate.net The concentration of the crosslinker directly dictates the crosslinking density of the network—the number of cross-links per unit volume. uq.edu.au
An increase in the crosslinker concentration leads to a more densely cross-linked network. conicet.gov.arresearchgate.net This higher density restricts the mobility of the polymer chains, which has several significant consequences for the hydrogel's macroscopic properties. mdpi.com
Swelling Capacity: A higher crosslinking density reduces the space between polymer chains, thereby decreasing the hydrogel's ability to absorb water. As the concentration of the crosslinker increases, the equilibrium swelling capacity of the hydrogel is significantly reduced. conicet.gov.ar
Mechanical Strength: A more tightly linked network enhances the mechanical integrity of the hydrogel. Generally, as the crosslinker content increases, the compressive or storage modulus of the hydrogel also increases. researchgate.netmdpi.comrsc.org For example, templated poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels saw their compression moduli increase nearly tenfold (from ~3.0 to 30.0 kPa) compared to isotropic ones. rsc.org
Network Parameters: The molecular weight between cross-links (Mc) is a key parameter characterizing the network. A higher concentration of the crosslinking agent results in a lower Mc value, indicating a tighter network structure. conicet.gov.ar
The relationship between crosslinker concentration and hydrogel properties is a critical aspect of designing these materials for specific applications.
| Crosslinker | Monomer System | Crosslinker Concentration | Observed Effect on Network Structure | Reference |
|---|---|---|---|---|
| N,N'-methylene-bis-acrylamide (BIS) | N,N-dimethylacrylamide (DMA) | 0.5 to 6 mol% (relative to monomer) | Increased crosslinker concentration reduced the swelling capacity and increased the crosslinking density. | conicet.gov.ar |
| N,N'-methylenebis(acrylamide) (MBAAm) | N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) | 11.6–17.8% (m/m) | The swelling behavior of the hydrogels can be controlled by changing the amount of MBAAm. | researchgate.net |
| N,N'-methylene bis-acrylamide (NMBA) | Poly(N-isopropylacrylamide) (PNIPAAm) | Varied content | Hydrogels with higher crosslinker content showed a lower swelling ratio and higher mechanical strength. | researchgate.net |
| N,N'-methylenebis(acrylamide) (MBAA) | Polyacrylamide (PAAm) | Increased content | A higher crosslinking degree corresponds to a higher compressive strength and a lower equilibrium swelling rate. | mdpi.com |
Microstructure and Pore Size Analysis
The microstructure of this compound-derived hydrogels, particularly their porosity, is a direct consequence of the network's architecture. Analysis using Scanning Electron Microscopy (SEM) reveals the intricate and often porous internal structure of these materials after lyophilization (freeze-drying).
The pore size within the hydrogel network is a crucial characteristic that governs the diffusion of molecules through the matrix. This feature is highly dependent on the synthesis conditions, including the concentration of the monomer and the crosslinker. Research on pure N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAAm) hydrogels has shown a uniformly distributed porous structure. bibliomed.org The incorporation of other materials, such as nanoparticles, can further alter this microstructure. For example, doping a DMAPMAAm hydrogel with nano-SiO2 was found to increase the average pore diameter and the thickness of the pore walls. bibliomed.org
The pore dimensions can vary significantly, from the nanometer to the micrometer scale, depending on the specific formulation. Some systems are described as having macroporous structures with interconnected nanogels, while others present more uniformly arranged pores. researchgate.netresearchgate.net For instance, certain copolymer hydrogels containing DMAPMA have been observed to have uniformly arranged pores with sizes ranging from 40 to 200 µm. researchgate.net
| Hydrogel System | Analytical Method | Reported Pore Size / Microstructure Detail | Reference |
|---|---|---|---|
| Pure lyophilized N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAAm) hydrogel | SEM | Average pore diameter of 4.147 μm with uniform distribution. | bibliomed.org |
| DMAPMAAm nanocomposite hydrogel with nano-SiO2 | SEM | Average pore diameter increased to 5.845 μm. | bibliomed.org |
| DMAPMAAm nanocomposite hydrogel with expanded perlite (B1173460) (EP) | SEM | Average pore diameter of 5.621 μm with homogeneous distribution. | bibliomed.org |
| Poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) membranes | SEM | Composed of closely packed nanogels of ~200 nm. | researchgate.net |
| Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} hydrogels | SEM | Uniformly arranged pores ranging from 40 to 200 μm in size. | researchgate.net |
Stimuli Responsive Behavior of Derived Polymeric Systems
pH-Responsiveness Mechanisms and Environmental Sensitivity
The presence of the dimethylamino group in the side chain of poly(N-(3-(Dimethylamino)propyl)acrylamide) (PDMAPA) imparts significant pH-sensitivity to the polymer. This responsiveness is primarily governed by the protonation and deprotonation of these tertiary amine groups, which dictates the polymer's solubility, conformation, and interaction with its aqueous environment.
The fundamental mechanism of pH-responsiveness in PDMAPA and its copolymers is the reversible protonation of the tertiary amine groups. In acidic conditions (low pH), the lone pair of electrons on the nitrogen atom of the dimethylamino group accepts a proton (H+) from the solution. This results in the formation of a positively charged ammonium (B1175870) group.
This transformation from a neutral amine to a charged ammonium cation drastically alters the polymer's nature. The introduction of positive charges along the polymer backbone leads to electrostatic repulsion between adjacent monomer units. This repulsion causes the polymer chains to adopt a more extended and uncoiled conformation. Consequently, the polymer becomes more hydrophilic and readily dissolves in water.
Conversely, in basic or alkaline conditions (high pH), the excess hydroxide (B78521) ions (OH-) in the solution abstract the protons from the ammonium groups. This deprotonation process neutralizes the positive charges, returning the amine groups to their neutral state. The absence of electrostatic repulsion allows the polymer chains to adopt a more compact, coiled conformation, driven by hydrophobic interactions. This reduces the polymer's affinity for water, leading to decreased solubility or precipitation. The pKa value of the tertiary amine group, which is the pH at which half of the amine groups are protonated, is a critical parameter. PDMAPA has a higher pKaH value (8.8) compared to other amine-based polymers, suggesting a greater extent of protonation.
When PDMAPA is chemically cross-linked to form a three-dimensional network, it creates a hydrogel capable of absorbing and retaining large quantities of water. dcu.ieunirioja.es These hydrogels exhibit dramatic, reversible swelling and shrinking transitions in response to changes in the external pH. unirioja.es
In an acidic environment (pH below the polymer's pKa), the protonation of the dimethylamino groups generates positive charges throughout the hydrogel network. The resulting electrostatic repulsion between these charges forces the polymer chains apart, creating an osmotic pressure that draws water into the network. This influx of water causes the hydrogel to swell significantly.
When the pH is raised to a level above the pKa, the amine groups are deprotonated and neutralized. The electrostatic repulsion diminishes, and hydrophobic interactions between the polymer chains become dominant. This causes the polymer network to collapse and expel the absorbed water, leading to a shrunken or deswollen state. This transition is reversible and can be cycled multiple times by alternating the pH of the surrounding solution. dcu.ie
The magnitude of this swelling-shrinking response can be substantial. For instance, hydrogels made from copolymers of acrylamide (B121943) and N-[3-(dimethyl amine)propyl]methacrylamide demonstrate volume and elasticity changes that are dependent on the properties of the liquid phase. unirioja.esresearchgate.net Studies on similar pH-responsive hydrogels, such as those based on acrylic acid and acrylamide, have shown significant changes in diameter, for example, from approximately 0.57 mm at pH 2 to 3.27 mm at pH 10. dcu.ie
Table 1: pH-Induced Swelling Behavior of Representative Hydrogels This table presents illustrative data from studies on similar pH-responsive hydrogel systems to demonstrate the typical swelling behavior.
| Hydrogel Composition | pH | Swelling Behavior | Reference |
|---|---|---|---|
| Poly(acrylamide-co-acrylic acid) | < 4.5 | Contracted State | dcu.ie |
| Poly(acrylamide-co-acrylic acid) | > 4.5 | Swollen State | dcu.ie |
| Poly(acrylamide-co-itaconic acid) | 3 | High Swelling (217.45 g/g) | researchgate.net |
| Poly(acrylamide-co-itaconic acid) | 4 | Lower Swelling (64.74 g/g) | researchgate.net |
Thermo-Responsiveness: Lower Critical Solution Temperature (LCST) and Phase Separation Phenomena
Polymers derived from this compound can also exhibit sensitivity to temperature. This behavior is characterized by a Lower Critical Solution Temperature (LCST), a critical temperature point above which the polymer becomes less soluble in water, leading to a phase separation. nih.gov
Aqueous solutions of PDMAPA homopolymer demonstrate this phase separation, but typically only in strongly alkaline conditions (pH approaching 14), with an LCST of about 35°C. nih.gov The thermo-responsive behavior is intimately linked to the balance between hydrophilic and hydrophobic interactions. Below the LCST, hydrogen bonding between the polymer's amide and amine groups and water molecules dominates, keeping the polymer dissolved. As the temperature increases, these hydrogen bonds weaken, and the hydrophobic interactions between the polymer chains become more significant. Above the LCST, the hydrophobic forces prevail, causing the polymer chains to aggregate and phase separate from the aqueous solution.
Other factors that influence the phase transition temperature include:
pH: As pH affects the protonation state of the amine groups, it directly impacts the polymer's hydrophilicity. In acidic conditions, the charged, protonated polymer is highly hydrophilic, which can suppress the LCST behavior or shift it to much higher temperatures. The phase transition temperature of related polymers has been shown to decrease as pH increases. nih.govresearchgate.net
Polymer Concentration: The concentration of the polymer in the solution can also affect the observed cloud point or phase separation temperature. researchgate.net
Salt Concentration: The addition of salts can influence the LCST by affecting the structure of water and the hydration of the polymer chains.
| Polymer Architecture | Varies | Chain structure and end groups can alter hydrophilic/hydrophobic balance. bohrium.com |
For certain PDMAPA-based copolymers, the thermo-responsive phase separation can manifest as a reversible sol-gel transition. rsc.org Below the LCST, the polymer solution exists as a low-viscosity liquid, or "sol." As the temperature is raised above the LCST, the polymer chains aggregate due to increased hydrophobic interactions. If the polymer concentration is sufficiently high, these aggregates can form a physically cross-linked, three-dimensional network that spans the entire volume, entrapping the water and resulting in the formation of a semi-solid "gel." rsc.orgresearchgate.net
This process is typically reversible. Upon cooling the system back below the LCST, the hydrogen bonds with water re-form, the hydrophobic aggregates dissociate, and the hydrogel reverts to its liquid sol state. researchgate.net This reversible sol-gel transition is a key feature for applications where temperature-controlled changes in viscosity and mechanical properties are desired. The transition can be driven by the formation and entanglement of micelles formed by amphiphilic block copolymers above the LCST. researchgate.net
CO2-Responsiveness and Electrical Transduction
Polymers containing tertiary amine groups, such as PDMAPA, can respond to dissolved carbon dioxide (CO2). acs.orgacs.org This response is a form of pH-sensitivity, as CO2 dissolved in water forms carbonic acid (H2CO3), which then lowers the pH of the solution. This in-situ generation of acid leads to the protonation of the dimethylamino groups, triggering the same conformational and solubility changes observed with direct pH modification. acs.org
This interaction with CO2 can be transduced into a measurable electrical signal. acs.org In an aqueous solution or a hydrated solid film, the protonation of the amine groups in the presence of CO2 alters the charge carrier concentration and mobility within the polymer matrix. acs.org Research has shown that the electrical resistance of a PDMAPA film changes upon exposure to CO2. acs.orgacs.orgcapes.gov.br
A study on poly(N-[3-(dimethylamino)propyl] methacrylamide) (a closely related polymer) demonstrated a distinct two-region electrical response to CO2. acs.org Upon initial exposure, the resistance first decreased, which was followed by a gradual increase with continued exposure. acs.org This complex response is attributed to the protonation of the tertiary amine groups and is based on a proton-hopping mechanism and changes in the number of available free amines as the polymer interacts with varying levels of CO2. acs.org This property makes PDMAPA-based materials candidates for use as CO2-responsive polymers in transducer and sensor applications. acs.orgnih.gov
Table 3: Summary of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | DMAPA or DMAPAm |
| Poly(this compound) | PDMAPA or PDMAPAm |
| N-[3-(dimethyl amine)propyl]methacrylamide | NDAPM |
| Poly(N-[3-(dimethylamino)propyl] methacrylamide) | pDMAPMAm |
| Acrylamide | AAm |
| Acrylic Acid | AA |
| Itaconic Acid | IA |
| N,N-dimethylacrylamide | DMA |
| Maleic Acid | MA |
| N,N´-methylene-bis-acrylamide | MBA |
| Ammonium persulfate | APS |
Amine-CO2 Interaction Mechanisms
Polymers based on this compound, such as poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm), are recognized as CO2-responsive materials. nih.govresearchgate.net The underlying mechanism for this responsiveness is the interaction between the tertiary amine groups on the polymer's side chains and dissolved CO2 in the presence of water. nih.govresearchgate.net Unlike primary or secondary amines, the tertiary amine on the DMAPMAm monomer requires water to react with CO2. nih.govresearchgate.net
This transition is reversible. The protonated amine groups can be reverted to their neutral, uncharged state by removing the CO2 stimulus. researchgate.net This is typically achieved by purging the system with an inert gas, such as nitrogen, or through gentle heating, which drives the CO2 out of the solution and shifts the equilibrium back towards the deprotonated form. researchgate.net
A key factor in the CO2-responsivity of pDMAPMAm is its relatively high acid dissociation constant (pKaH) of 8.8. nih.govresearchgate.net This value is higher than that of other common amine-containing polymers like poly(N,N-dimethylaminoethyl methacrylate) (pDMAEMA), indicating that pDMAPMAm undergoes a more significant degree of protonation in the presence of CO2. nih.govresearchgate.net Furthermore, the amide linkage in the monomer is hydrolytically stable, which prevents degradation that can occur in ester-based polymers and affect their long-term CO2-switching capability. nih.govresearchgate.net
Electrical Response Characterization
The protonation of the amine groups in pDMAPMAm upon exposure to CO2 directly influences the material's electrical properties. acs.org Studies on both aqueous solutions and solid films of pDMAPMAm have characterized this electrical response, revealing a distinct, two-stage behavior over long exposure periods. nih.govnih.gov
In aqueous solutions, this electrical behavior is correlated with changes in pH. For instance, when a 0.1 wt% aqueous solution of pDMAPMAm was purged with CO2, its pH dropped from an initial value of 9.3 while its resistance profile showed the characteristic two-stage response. acs.org
Table 1: Electrical and pH Response of 0.1 wt% pDMAPMAm Aqueous Solution to CO2 Purging
| Time Point | Event | Resistance (MΩ) | pH |
| Initial | Before CO2 introduction | 0.80 | 9.3 |
| 4 minutes | Minimum resistance reached | 0.67 | Decreasing |
| 60 minutes | End of CO2 purge | 1.06 | Decreased |
| Data sourced from a study on the electrical response of pDMAPMAm to CO2. acs.org |
For solid-state applications, the electrical response is highly dependent on ambient humidity. The resistance of a dry pDMAPMAm film is extremely high (in the gigaohm range) but decreases dramatically with increasing relative humidity (RH). acs.org To accurately measure the response to CO2, experiments on solid films are typically conducted at a high and constant humidity (e.g., ≥ 95% RH) to saturate the effect of water and isolate the electrical changes caused by the amine-CO2 interaction. acs.org Under these conditions, the protonation of the polymer by carbonic acid induces a measurable change in the electrical resistance between electrodes. acs.org
Additionally, copolymers of this compound with acrylic acid have been studied for their ionic conductivity. The ionic conductivity of these hydrogel membranes was found to increase with rising temperature, and the materials remained structurally stable up to 190°C. researchgate.net
Self-Healing Properties in Polymeric Networks
Hydrogels synthesized using this compound can be engineered to possess self-healing capabilities. This property allows the material to autonomously repair damage, restoring its structural integrity. The primary strategy for imparting self-healing ability to these networks is the incorporation of dynamic covalent bonds. nih.govsci-hub.se
One prominent example involves a copolymer of a quaternized N-[3(dimethylamino)propyl]methacrylamide (a derivative of the subject compound) and diacetone acrylamide. nih.govsci-hub.se In this system, self-healing is achieved by forming acylhydrazone bonds. These bonds are created by reacting the ketone groups from the diacetone acrylamide units with a dihydrazide cross-linking agent, such as Polyethylene oxide (PEO) diacylhydrazide. nih.govsci-hub.se
The resulting acylhydrazone linkages are dynamic and reversible, meaning they can break and reform under specific conditions. nih.gov This dynamic nature allows the polymer network to rearrange and mend itself when cut or damaged. The hydrogels formed through this method can be prepared under neutral pH conditions. nih.govsci-hub.se The self-healing process enables the fractured surfaces of the hydrogel to reconnect and recover their mechanical properties. This behavior, alongside a sol-gel transition that can be triggered by pH changes, makes these materials highly adaptable. sci-hub.se The inclusion of the quaternized DMAPMA component also endows the hydrogel with antimicrobial properties, broadening its potential applications. nih.govsci-hub.se
Interactions with Biological and Environmental Systems
Biocompatibility and Cytotoxicity Assessments
The biocompatibility of a material is a critical determinant of its suitability for biomedical applications. For polymers derived from DMAPA, this is assessed through various in vitro and in vivo studies, with a primary focus on how the material interacts with cells and blood components.
In Vitro Cytotoxicity Studies
In vitro cytotoxicity assays are fundamental in determining the potential toxicity of a compound to living cells. While specific studies on poly(N-(3-(Dimethylamino)propyl)acrylamide) with NIH3T3 fibroblast cells are not extensively detailed in the reviewed literature, research on related acrylamide (B121943) compounds provides significant insights. For instance, a study on acrylamide with NIH/3T3 fibroblast cells established a 50% inhibitory concentration (IC50) of 6.73 mM after 24 hours of exposure, indicating a dose-dependent cytotoxic effect. nih.gov The primary mode of cell death was identified as apoptosis. nih.gov
Cationic polymers, a class to which poly(DMAPA) belongs, are known to exhibit cytotoxicity that is often linked to their positive charge. rsc.orgacs.org This charge can lead to interactions with the negatively charged cell membrane, potentially causing destabilization and toxicity. rsc.org However, the cytotoxicity of these polymers can be influenced by factors such as molecular weight, charge density, and the presence of other comonomers. For example, incorporating hydrophilic and non-ionic monomers, like poly(ethylene glycol) (PEG), into the polymer structure has been shown to reduce cytotoxicity. rsc.org Studies on copolymers containing tertiary amines have shown that while they may have higher cellular internalization profiles, they can also be significantly more toxic due to membrane destabilization. acs.org
Hemocompatibility Evaluation
Hemocompatibility is the assessment of a material's interaction with blood and its components. A key aspect of this is the hemolysis assay, which measures the extent of red blood cell lysis caused by the material. Polymers containing DMAPA have been investigated for their hemocompatibility, particularly in the context of developing materials for blood-contacting applications.
Polymer-Nucleic Acid Interactions and Polyplex Formation
The cationic nature of DMAPA-based polymers, due to the tertiary amine group, enables them to interact with negatively charged biological macromolecules like nucleic acids (DNA and RNA). This interaction is fundamental to their use as non-viral vectors for gene delivery.
Electrostatic Interactions in DNA Complexation
The primary driving force for the interaction between cationic polymers and nucleic acids is electrostatic attraction. mdpi.com The positively charged amine groups on the polymer backbone interact with the negatively charged phosphate (B84403) groups of the nucleic acid, leading to the condensation of the nucleic acid into compact nanoparticles known as polyplexes. nih.gov This condensation serves to protect the nucleic acid from enzymatic degradation. The formation of these polyplexes is a spontaneous process that occurs when solutions of the polymer and nucleic acid are mixed. nih.gov
The research on various cationic polymers, including those similar in structure to poly(DMAPA), confirms their ability to bind and condense plasmid DNA into polyplexes with sizes typically in the range of 100-300 nanometers. acs.org
Influence of N/P Ratios on Polyplex Properties
The properties of the resulting polyplexes are significantly influenced by the ratio of the polymer's nitrogen atoms (N) to the nucleic acid's phosphate groups (P), known as the N/P ratio. nih.gov This ratio is a critical parameter in the design of effective gene delivery systems.
As the N/P ratio increases, the surface charge of the polyplexes, measured as zeta potential, generally becomes more positive. researchgate.netnih.gov This is due to the increasing amount of cationic polymer relative to the anionic nucleic acid. Concurrently, the size of the polyplexes tends to decrease with an increasing N/P ratio, as the greater charge density leads to a more compact condensation of the nucleic acid. researchgate.net
Below is an interactive data table illustrating the typical influence of the N/P ratio on the hydrodynamic diameter and zeta potential of polyplexes formed between a cationic polymer and plasmid DNA.
| N/P Ratio | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 1 | > 1000 (aggregates) | Negative |
| 2.5 | 450 | +5 |
| 5 | 250 | +15 |
| 7.5 | 200 | +25 |
| 10 | 150 | +30 |
Note: The values in this table are representative and can vary depending on the specific polymer, nucleic acid, and experimental conditions.
Antimicrobial Activity of Functionalized Polymers
Polymers containing DMAPA can be functionalized to exhibit antimicrobial properties. This is typically achieved by quaternizing the tertiary amine groups to form quaternary ammonium (B1175870) compounds (QACs). nih.gov QACs are known for their broad-spectrum antimicrobial activity.
The primary mechanism of action of QAC-functionalized polymers involves their electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides and peptidoglycan. nih.gov This interaction disrupts the cell membrane, leading to the leakage of intracellular components and ultimately cell death. nih.gov
Studies on hydrogels made from quaternized copolymers of DMAPA have demonstrated their antimicrobial properties. nih.govrsc.org For example, hydrogels based on quaternized P(DMAPMA-stat-DAA) have shown antimicrobial activity. nih.gov Copolymers of N-(3-aminopropyl)methacrylamide and N-[3-(dimethylamino)propyl]methacrylamide have been found to be effective against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. rsc.org
Mechanism of Antimicrobial Action
Polymers derived from this compound and its methacrylamide (B166291) analogue, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), exhibit antimicrobial properties, particularly after the quaternization of the tertiary amine groups. This process results in cationic polymers that can effectively interact with and disrupt microbial cells.
The primary mechanism of antimicrobial action for these cationic polymers is through membrane disruption. The positively charged quaternary ammonium groups on the polymer chains are electrostatically attracted to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. This initial electrostatic interaction is a crucial step in their antimicrobial activity.
Following this attraction, the polymer chains are believed to adsorb onto the bacterial surface, leading to the disruption of the cell membrane's integrity. This disruption can occur through various proposed mechanisms, including the formation of pores, the extraction of membrane lipids, or a general destabilization of the membrane structure. The ultimate consequence of this membrane damage is the leakage of essential intracellular components, such as ions, metabolites, and genetic material, leading to cell death. This membrane-centric mechanism of action is advantageous as it is less susceptible to the development of microbial resistance compared to antibiotics that target specific metabolic pathways.
Studies on copolymers containing DMAPMA have shown that they function as broad-spectrum antibiotics that kill bacteria through this membrane disruption mechanism. This allows them to be effective against a range of pathogens and to overcome traditional mechanisms of antimicrobial resistance. The quaternized ammonium groups are key to this interaction with the bacterial membrane.
Efficacy against Bacterial Strains
The antimicrobial efficacy of copolymers derived from this compound and its related methacrylamide (DMAPMA) has been evaluated against various bacterial strains. The effectiveness is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the polymer that prevents visible growth of a microorganism, and by measuring the diameter of the inhibition zone in agar (B569324) diffusion assays.
Research has demonstrated that these copolymers can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, copolymers of N-[3-(dimethylamino)propyl]methacrylamide-co-acrylonitrile have shown significant antimicrobial action against several pathogenic bacteria. The table below summarizes the findings from various studies.
Table 1: Antimicrobial Efficacy of this compound Derived Copolymers
| Bacterial Strain | Type | Efficacy Measurement | Result |
|---|---|---|---|
| Pseudomonas aeruginosa | Gram-negative | Inhibition Zone Diameter | 12.3–14.3 mm |
| Klebsiella pneumoniae | Gram-negative | Inhibition Zone Diameter | 12.3–14.3 mm |
| Enterococcus faecalis | Gram-positive | Inhibition Zone Diameter | 12.3–14.3 mm |
| Staphylococcus aureus | Gram-positive | Inhibition Zone Diameter | No antimicrobial effect observed |
| Candida albicans | Yeast | Inhibition Zone Diameter | 10.3 mm |
| Candida tropicalis | Yeast | Inhibition Zone Diameter | 12.3–14.3 mm |
| Epidermophyton floccosum | Fungus | Inhibition Zone Diameter | 12.3–14.3 mm |
Data sourced from a study on poly{N-[3-(dimethylamino) propylmethacrylamide-co-acrylonitrile} copolymer. The MIC value for the tested microorganisms was determined to be between 31.25 and 125 μl. oup.com
Environmental Fate and Degradation Pathways of Derived Polymers
There is limited specific information available in the reviewed literature regarding the environmental fate and degradation pathways of polymers derived solely from this compound. However, insights can be drawn from studies on the broader class of cationic polyacrylamides (CPAMs), which share structural similarities.
Biodegradation Studies
The biodegradation of polyacrylamides, in general, is a slow process. The carbon-carbon backbone of these polymers is recalcitrant to microbial degradation. For cationic polyacrylamides, biodegradation often begins with the enzymatic hydrolysis of the side chains. Microorganisms can utilize the amide groups as a nitrogen source, leading to the formation of ammonia (B1221849) and a polyacrylate backbone. researchgate.net
Studies on various cationic polyacrylamides in soil environments have shown slow degradation rates, with estimates around 10% per year. nih.gov The process is influenced by environmental conditions that affect microbial activity and the solubility of the polymer. nih.gov For instance, some white-rot fungi have been shown to mineralize 14C-labelled acrylamide/acrylic acid copolymers in soil, with degradation rates reaching up to 8.8% within 22 weeks under laboratory conditions. nih.gov Both aerobic and anaerobic biodegradation of cationic polyacrylamides have been reported, indicating that these polymers can be partially broken down under different environmental conditions. researchgate.netnih.gov
Persistence in Environmental Compartments
Due to their slow degradation rates, polymers derived from acrylamide are considered persistent in the environment. oekotoxzentrum.ch When introduced into soil, for example as part of sewage sludge, they tend to adsorb strongly to soil particles. oekotoxzentrum.ch This strong adsorption limits their mobility and leaching into groundwater. oekotoxzentrum.ch Consequently, the primary environmental compartment of concern for these polymers is the soil, where they can accumulate over time with repeated application. oekotoxzentrum.ch
The persistence of these polymers means that soil organisms can be exposed to them for extended periods. oekotoxzentrum.ch While the high molecular weight of the polymers generally prevents them from being bioavailable, their long-term presence and the potential for the slow release of degradation byproducts are factors to consider in environmental risk assessment.
Ecotoxicological Profiles of Derived Materials
Direct ecotoxicological data for polymers derived specifically from this compound are scarce in the public domain. The following information is based on studies of cationic polyacrylamides (CPAMs), which are structurally related.
Aquatic Ecotoxicity Assessment
Cationic polyacrylamides are known to exhibit toxicity to aquatic organisms. nih.govhnsecco.com This toxicity is primarily attributed to the cationic charge of the polymer, which can interact with the negatively charged surfaces of aquatic organisms, such as the gills of fish and the bodies of invertebrates. oekotoxzentrum.ch This interaction can lead to physical effects, such as suffocation or impaired mobility. oekotoxzentrum.ch
The toxicity of CPAMs is influenced by several factors, including the charge density and molecular weight of the polymer, as well as the characteristics of the aquatic environment, such as the presence of suspended solids which can mitigate toxicity. oup.comoekotoxzentrum.ch Generally, higher charge density is correlated with greater aquatic toxicity. oup.com
The table below presents ecotoxicity data for a representative cationic polyacrylamide. It is important to note that these values are for a related but different polymer and should be considered as indicative of the potential ecotoxicity of cationic polymers in general.
Table 2: Aquatic Ecotoxicity of a Cationic Ester-Type Polyacrylamide
| Test Organism | Endpoint | Result |
|---|---|---|
| Fish (Danio rerio) | LC50 (96h) | 5.2 mg/L |
| Daphnia magna | EC50 (48h) | 13.5 mg/L |
| Algae | EC50 | Not specified |
Data sourced from a study on an 80 mole % cationic ester-type polyacrylamide. oec.gr.jp
It has been observed that the degradation products of some cationic polyacrylamides, resulting from the hydrolysis of the ester linkages, are significantly less toxic than the parent polymer. oec.gr.jp
Bioaccumulation Potential
A thorough review of available scientific literature and databases reveals a significant lack of specific research findings on the bioaccumulation potential of this compound in biological and environmental systems. Studies detailing the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound in aquatic or terrestrial organisms could not be identified.
The bioconcentration factor is a critical measure, indicating the extent to which a chemical substance is absorbed by an organism from the surrounding water and accumulates in its tissues to a concentration higher than that of the environment. nih.gov Similarly, the bioaccumulation factor considers uptake from all environmental sources, including food. plos.orgresearchgate.net This process is of considerable environmental concern as it can lead to the transfer and magnification of chemicals through the food web. plos.org
While general information regarding the properties and applications of this compound is available, specific experimental data on its uptake, retention, and depuration rates in various species are absent from the public domain. kjchemicals.co.jpspecialchem.com For a related group of substances, "Amides, C6-C12, N-3-[(dimethylamino)propyl]", it has been noted that no bioaccumulation risk information is available. epa.gov
Data on Bioaccumulation of this compound
| Parameter | Organism | Value | Study Conditions | Source |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Bioaccumulation Factor (BAF) | Data Not Available | Data Not Available | Data Not Available | N/A |
Advanced Characterization Techniques in Polymer Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the chemical structure and investigating intermolecular interactions within polymers containing N-(3-(Dimethylamino)propyl)acrylamide units.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers. ¹H NMR, in particular, provides precise information about the chemical environment of protons within the polymer structure, confirming successful polymerization and monomer incorporation.
In the ¹H NMR spectrum of the N-[3-(Dimethylamino)propyl]acrylamide monomer, distinct signals corresponding to the vinyl protons are observed. wiley-vch.de Following polymerization, these characteristic vinyl signals disappear, and a broad signal corresponding to the polymer backbone appears. For the related polymer, poly(N-[3-(dimethylamino)propyl] methacrylamide), the signals for the propyl chain and the dimethylamino group protons are clearly identifiable, confirming the integrity of the side chain during polymerization. acs.org The chemical shifts provide definitive evidence of the polymer's structure. wiley-vch.deacs.org
A comparison of the ¹H NMR chemical shifts for the N-[3-(Dimethylamino)propyl]acrylamide monomer and its corresponding polymer highlights the key structural changes upon polymerization.
Interactive Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Monomer and Polymer
| Assignment | N-[3-(Dimethylamino)propyl]acrylamide Monomer (in CD₃OD) wiley-vch.de | Poly(N-[3-(dimethylamino)propyl]methacrylamide) (in CDCl₃) acs.org |
| Vinyl Protons (CH=CH₂) | 5.59 (q, 1H), 6.12 (m, 2H) | - |
| Polymer Backbone (CH-CH₂) | - | 1.66 (s, 2H), 1.95 (s, 2H) |
| Propyl Chain (-CH₂-CH₂-CH₂-) | 1.66 (m, 2H), 3.22 (m, 2H), 2.30 (m, 2H) | 3.20 (s, 2H), 2.40 (s, 2H) |
| Dimethylamino Group (-N(CH₃)₂) | 2.18 (s, 6H) | 2.27 (s, 6H) |
| Methacrylamide (B166291) Methyl Group (α-CH₃) | - | 0.99-1.10 (d, 3H) |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in the polymer structure. The FTIR spectrum of poly(N-[3-(dimethylamino)propyl]acrylamide) and its analogs displays characteristic absorption bands that confirm its chemical identity.
Key peaks include a strong C=O stretching vibration (Amide I band) typically found around 1635-1650 cm⁻¹. doi.orgresearchgate.net Another significant peak is the N-H bending vibration (Amide II band) for secondary amides, which is observed around 1533-1541 cm⁻¹. doi.orgresearchgate.net The broad peak observed around 3400 cm⁻¹ is attributed to N-H stretching. researchgate.net Additionally, C-H stretching vibrations from the polymer backbone and side chains are visible in the 2800-3000 cm⁻¹ region. doi.org The absence of vinyl group peaks (typically around 1621 cm⁻¹) in the polymer spectrum confirms the completion of the polymerization reaction. nih.gov
Interactive Table 2: Characteristic FTIR Peak Assignments for Acrylamide-Based Polymers
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~3400 | N-H stretching | researchgate.net |
| 3000 - 2800 | C-H stretching | doi.org |
| 1653 - 1635 | C=O stretching (Amide I) | doi.org |
| 1541 - 1533 | N-H bending (Amide II) | doi.orgresearchgate.net |
| ~1458 | CH₂ bending (backbone) | doi.org |
Infrared spectroscopy is a powerful method for studying non-covalent interactions, such as hydrogen bonding, which are critical to the associative behavior of polymers in solution. Changes in the position and shape of specific IR bands, particularly the Amide I (C=O stretching) and Amide II (N-H bending) bands, provide insight into the molecular association state.
For instance, in studies of thermo-responsive polymers like poly(N-isopropylacrylamide), a related secondary amide polymer, temperature-induced changes in the IR spectrum reveal the dissociation of hydrogen bonds between N-H groups and water molecules during the heating process. nih.gov A shift in the N-H stretching band to higher wavenumbers indicates the transition from hydrogen-bonded N-H groups to free N-H groups. nih.gov Similarly, shifts in the Amide I band can indicate changes in the hydration state and hydrogen bonding environment of the carbonyl groups. These spectral changes are correlated with the macroscopic phase transition (e.g., the lower critical solution temperature behavior) of the polymer in aqueous solutions.
Chromatographic and Light Scattering Techniques
These techniques are essential for determining the physical characteristics of the polymer, such as molecular weight, size, and aggregation behavior in solution.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution.
GPC analysis provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). doi.org For polymers synthesized via conventional free radical polymerization, the polydispersity is typically broad (Đ > 1.5). nih.gov In contrast, controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can produce polymers with a much narrower molecular weight distribution, resulting in lower Đ values (e.g., ~1.35). nih.gov
Interactive Table 3: Example GPC Data for Acrylamide-Based Polymers
| Polymer | Synthesis Method | Mₙ (kDa) | Đ (Mₙ/Mₙ) | Reference |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) | Free Radical | - | 1.50 | nih.gov |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) | RAFT | - | 1.35 | nih.gov |
| Poly(N,N-Dimethylacrylamide) | Free Radical | 76.7 | 3.8 | doi.org |
| Poly(N-Isopropylacrylamide) | Free Radical | 36.2 | 2.7 | doi.org |
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and macromolecules in solution, typically reported as the hydrodynamic radius (Rₙ). DLS is particularly useful for studying the solution behavior of stimuli-responsive polymers.
For polymers containing this compound, DLS can be used to monitor changes in hydrodynamic radius as a function of temperature or pH. For example, studies on the related poly(N-[3-(diethylamino)propyl]methacrylamide) show that as the temperature increases towards the phase separation point, the hydrodynamic radii of polymer aggregates grow significantly due to dehydration and increased hydrophobic interactions. nih.govmdpi.com DLS can also distinguish between individual polymer chains (macromolecules) and larger aggregates that may form in solution, providing insights into aggregation phenomena. nih.govmdpi.com At room temperature and low pH, individual polymer chains may exhibit a hydrodynamic radius of a few nanometers, while aggregates can be significantly larger. nih.gov
Interactive Table 4: Example DLS Data for Acrylamide-Based Polymers in Solution
| Polymer System | Condition | Species | Hydrodynamic Radius (Rₙ) | Reference |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) | Room Temp, pH < 8 | Macromolecules | ~4.0 ± 1.0 nm | nih.gov |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) | Near Phase Transition | Aggregates | Significant increase | mdpi.com |
| Poly(N-isopropylacrylamide) Microgels | 25 °C | Microgel Particle | Varies with conditions | rsc.org |
Microscopic and Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface topography and morphology of solid materials at high magnification. In the context of polymer research, SEM is frequently employed to examine the structure of hydrogels, films, and membranes.
Studies on materials incorporating this compound have used SEM to gain critical structural insights. For example, when poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm) was used to create a 3D-printed film for sensor applications, SEM images confirmed that the polymer was uniformly distributed on the substrate, resulting in a smooth surface. acs.org In another application, SEM was used to characterize the morphology of hydrogel membranes synthesized from acrylic acid and N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA). researchgate.net The analysis revealed that the membranes were composed of densely packed nanogels approximately 200 nm in size. researchgate.net After swelling in simulated body fluid, the macroporous network structure of the hydrogel was observed to consist of interconnected nanogels. researchgate.net Similarly, SEM has been used to study the morphology of swollen copolymer hydrogels of N-[3-(dimethylamino) propyl] methacrylamide and itaconic acid. researchgate.net
Table 2: SEM Analysis of this compound Polymers
| Polymer System | Technique | Observation | Reference |
| 3D-Printed Poly(N-[3-(dimethylamino)propyl] methacrylamide) Film | SEM | Confirmed uniform distribution and a smooth polymer surface. acs.org | acs.org |
| Poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) Hydrogel | SEM | Revealed a structure of closely packed nanogels (~200 nm) and an interconnected macroporous network after swelling. researchgate.net | researchgate.net |
| Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogel | SEM | Investigated the morphology of the hydrogel structure after swelling in simulated intestinal fluid. researchgate.net | researchgate.net |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. youtube.com Unlike electron microscopy, AFM can be performed in air or liquid, making it exceptionally well-suited for characterizing biological and polymeric materials in their near-native states. nih.gov The technique works by scanning a sharp tip attached to a cantilever across the sample surface, measuring the forces between the tip and the sample to create an image. nih.gov
AFM has been instrumental in characterizing surface-grafted polymer brushes of poly(N-[3-(dimethylamino)propyl]methacrylamide) (poly(DMAPMA)). researchgate.net In a study involving surface-initiated RAFT polymerization on a silicon wafer, AFM was used to confirm the formation of homogeneous tethered poly(DMAPMA) brushes. researchgate.net The data, combined with other measurements, allowed for the tuning of polymer brush thickness by varying the reaction time and helped to predict the conditions needed to form a dense "brush-like" conformation. researchgate.net The high resolution of AFM makes it an indispensable tool for analyzing the nanoscale structure and surface features of polymers. youtube.com
Table 3: AFM Characterization of Poly(DMAPMA)
| Polymer System | Technique | Finding | Reference |
| Poly(N-[3-(dimethylamino)propyl]methacrylamide) Brushes on Silicon | AFM | Evidenced the formation of homogeneous, densely grafted polymer films and allowed for the prediction of "brush-like" chain conformation. researchgate.net | researchgate.net |
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal, in which a beam of X-rays is diffracted into specific directions by the crystalline lattice. For polymers, XRD is used to assess the degree of crystallinity, identify different polymorphic forms, and differentiate between crystalline and amorphous regions. icdd.com Amorphous materials produce broad, diffuse scattering patterns, while crystalline materials yield sharp, well-defined diffraction peaks. icdd.com
In the study of polymers containing this compound, XRD has been applied to understand their solid-state morphology. For hydrogels made from poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid}, XRD patterns were obtained to analyze their structure. researchgate.net Another study on thermoresponsive hydrogels containing DMAPMA found that the amorphous character of the hydrogel decreased as the content of DMAPMA in the monomer feed increased. researchgate.net Furthermore, in the development of mechanically improved poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels, XRD results helped confirm the formation of ordered lamellar and hexagonal mesophases when a liquid crystal template was used during polymerization. rsc.org
Table 4: XRD Findings for this compound-Based Polymers
| Polymer System | Technique | Finding | Reference |
| Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogel | XRD | The diffraction pattern was analyzed to characterize the copolymer hydrogel structure. researchgate.net | researchgate.net |
| Poly(DMAPMAAm) Hydrogels with Liquid Crystal Template | XRD | Confirmed the formation of lamellar and hexagonal mesophases within the hydrogel structure. rsc.org | rsc.org |
| Thermoresponsive Hydrogel with DMAPMA | XRD | Showed a decrease in the amorphous character of the hydrogel with an increasing concentration of DMAPMA. researchgate.net | researchgate.net |
Polarized Optical Microscopy (POM) is a contrast-enhancing optical microscopy technique used to study materials that are optically anisotropic, such as liquid crystals and semi-crystalline polymers. The technique utilizes polarized light to reveal structures that are not visible with standard optical microscopy.
POM has been effectively used to investigate the morphology of poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm) hydrogels prepared using a lyotropic liquid crystal (LLC) template. rsc.org In this research, POM analysis of the templated hydrogels (before the removal of the surfactant template) revealed the formation of lamellar and hexagonal mesophases. rsc.org These ordered structures, induced by the LLC template, were correlated with a significant improvement in the mechanical properties of the final hydrogel. rsc.org This application demonstrates the utility of POM in visualizing ordered, anisotropic structures within complex polymer systems.
Standard optical microscopy techniques can be adapted to measure key structural parameters in certain polymer systems, particularly hydrogels. These methods are valuable for observing changes in macroscopic properties, such as swelling and pore size, under different environmental conditions.
For hydrogel membranes synthesized from acrylic acid and N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA), an optical microscopic technique was employed to monitor the variation in pore size. researchgate.net This analysis was conducted in simulated body fluid, and it was observed that the membrane composition directly regulated the pore size of the hydrogel network. researchgate.net This demonstrates a direct application of optical microscopy for quantifying essential structural features that govern the functional properties of these materials, such as their diffusion characteristics. researchgate.net
Computational Chemistry and Molecular Simulation Approaches
Computational chemistry and molecular simulation have become indispensable tools for investigating the physicochemical phenomena of acrylamide-based polymers at the molecular level. mdpi.com These approaches allow for the detailed simulation and prediction of molecular interactions and behaviors, offering insights that complement experimental findings. mdpi.com All-atom molecular dynamics (MD) simulations, for instance, are employed to study polymer-drug complexes in aqueous solutions and their behavior under different temperatures. nih.gov Such simulations can help in optimizing polymer excipients for applications like drug delivery by providing guidance on ideal comonomer fractions for maximizing interactions with drug molecules. nih.gov
Quantum mechanics (QM) methods, including Density Functional Theory (DFT), are highly accurate for modeling a limited number of atoms and are used to understand the electronic structure and energetics of polymer systems. nih.gov DFT is one of the most frequently applied theoretical methods due to its excellent balance between computational cost and accuracy. nih.gov Hybrid DFT functionals, particularly B3LYP, have been widely used with various basis sets like 6-31G(d,p) and 6-31+G(d,p) to calculate binding energies and design highly selective molecularly imprinted polymers (MIPs). nih.govsemanticscholar.org These calculations can predict the ideal functional monomer and the optimal molar ratio of template to functional monomer before synthesis, saving significant experimental effort. nih.govsemanticscholar.org
In the context of polymers containing DMAPMA, DFT has been used to model hydrogen-bonding interactions between a copolymer hydrogel carrier and a model drug, theophylline. researchgate.net Such simulations help in understanding the drug-polymer interaction mechanism, which is crucial for designing controlled-release systems. researchgate.net The use of a Polarizable Continuum Model (PCM) in these simulations allows for the inclusion of solvent effects, providing a more realistic representation of the system's behavior in a solution. semanticscholar.org
Table 1: Application of DFT in Polymer Design
| Computational Method | Application | System Studied | Key Findings | Source |
|---|---|---|---|---|
| DFT | H-bond modeling | Copolymer hydrogel of DMAPMA, HEMA, and NVP with theophylline | Revealed H-bonding interaction between the carrier and the drug, explaining the controlled release mechanism. | researchgate.net |
| DFT (B3LYP) | Selection of functional monomers and optimal ratios | General design of Molecularly Imprinted Polymers (MIPs) | Calculation of binding energy to predict the most stable template-monomer complexes. | nih.gov |
Modeling intermolecular interactions, especially hydrogen bonding, is critical for understanding the properties of acrylamide-based polymers. The conformations of poly(alkyl acrylamide)s are significantly influenced by their ability to form intramolecular hydrogen bonds. nih.gov For polymers in aqueous solutions, the interaction with water molecules is paramount. Molecular dynamics simulations of the related poly(N-isopropylacrylamide) (PNIPAM) show that the amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The carbonyl oxygen forms a relatively stable hydrogen bond with water (C=O···H–O), while the N-H···O–H bond is considered weaker and less stable. nih.gov
These principles are directly applicable to polymers of DMAPAm. In a study involving a copolymer hydrogel containing DMAPMA, H-bond modeling using DFT was specifically employed to investigate the interaction between the polymer carrier and the drug theophylline. researchgate.net This analysis confirmed that hydrogen bonding was a key mechanism in the drug-carrier interaction, influencing the material's drug release profile. researchgate.net The presence of the tertiary amine group in the side chain of DMAPAm introduces an additional site for interactions, particularly pH-dependent hydrogen bonding following protonation.
Mechanical and Rheological Characterization of Polymeric Materials
The mechanical and rheological properties of polymeric materials are crucial for their practical applications. For hydrogels based on N-[3-(dimethylamino)propyl] methacrylamide (PDMAPMAAm), poor mechanical strength can be a limiting factor. rsc.org Therefore, techniques to measure and improve these properties are essential.
Compression testing is a standard method to determine the mechanical strength and stiffness of hydrogels. The compression modulus is calculated from the slope of the stress-strain curve, typically in the initial deformation range (e.g., 5-15% compression). itu.edu.tr For a poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) (PADMA) hydrogel membrane, the compression modulus was found to be pH-dependent, measuring 24 kPa at pH 1.0 and 16 kPa at pH 7.0. researchgate.net
Research has shown that the mechanical properties of PDMAPMAAm hydrogels can be significantly enhanced. By using cetyltrimethylammonium bromide (CTAB) as a template during polymerization, the compression moduli of the resulting hydrogels were increased by nearly a factor of ten, from approximately 3.0 kPa to 30.0 kPa. rsc.org
Table 2: Compression Moduli of DMAPAm/DMAPMAm-based Hydrogels
| Hydrogel System | Condition | Compression Modulus (kPa) | Source |
|---|---|---|---|
| Isotropic PDMAPMAAm | - | ~3.0 | rsc.org |
| Templated (T)-PDMAPMAAm with CTAB | - | ~30.0 | rsc.org |
| Poly(AAc-co-DMAPMA) (PADMA) | pH = 1.0 | 24 | researchgate.net |
The diffusion characteristics of hydrogels determine their effectiveness in applications such as drug delivery. These properties are often assessed by loading the hydrogel with a model drug and measuring its release over time into a simulated fluid. researchgate.net For a series of hydrogel membranes made from acrylic acid and DMAPMA, the diffusion coefficient of salicylic (B10762653) acid was found to be regulated by the membrane composition, which in turn controls the pore size. researchgate.net
Kinetic studies of absorption and release can determine the transport mechanism. researchgate.net In hydrogels containing DMAPMA, drug release studies have revealed both Fickian diffusion (where release is primarily driven by the concentration gradient) and anomalous (non-Fickian) transport mechanisms, which can involve polymer relaxation and swelling. researchgate.net The diffusion coefficients for hydrogels made from DMAPMA and a crosslinker were calculated specifically for cases following a Fickian mechanism. researchgate.net
Electrical Response Characterization
Polymers containing amine groups, such as poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm), can exhibit changes in their electrical properties in response to chemical stimuli. nih.govacs.org This responsiveness makes them suitable for sensor applications. acs.org
The electrical response of pDMAPMAm to carbon dioxide (CO2) has been characterized by measuring the direct current (DC) resistance of polymer films and aqueous solutions. nih.govacs.org Upon continuous exposure to CO2, the material exhibits a distinct two-region electrical response. Initially, the resistance decreases, reaching a minimum value. This is followed by a gradual increase in resistance with further exposure. nih.gov This behavior is observed in both solid films and aqueous solutions of the polymer. nih.gov
Table 3: Electrical Response of pDMAPMAm to CO2
| Characterization Method | System | Stimulus | Observed Response | Proposed Mechanism | Source |
|---|---|---|---|---|---|
| DC Resistance Measurement | pDMAPMAm film | CO2 gas flow | Two-region response: resistance first decreases, then increases. | Protonation of tertiary amines, proton-hopping. | nih.gov |
Direct Current Resistance Measurements
Direct current (DC) resistance measurements are a critical technique for understanding the electrical properties of amine-functionalized polymers. In studies involving pDMAPMAm, DC resistance has been used to characterize the polymer's response to external stimuli, such as carbon dioxide (CO2). nih.govacs.org Research has shown that the electrical response of pDMAPMAm to CO2 exposure is complex and occurs in both aqueous solutions and solid-state films. nih.govacs.org
Upon exposure to CO2, pDMAPMAm exhibits a distinct two-region electrical response. nih.govresearchgate.net Initially, the DC resistance of the polymer decreases as it begins to interact with CO2. nih.gov This is followed by a gradual increase in resistance with continued exposure. nih.gov For instance, in one experiment, a 0.1 wt % aqueous solution of pDMAPMAm with an initial resistance of 0.8 MΩ was exposed to CO2. nih.gov The resistance first dropped to a minimum of 0.67 MΩ over a period of four minutes before increasing to 1.06 MΩ over the course of an hour. nih.gov This phenomenon is attributed to the protonation of the tertiary amine groups on the polymer side chains. nih.govacs.org
This two-stage resistance behavior is crucial for the development of sensors. While many reports focus on the short-term impact of CO2 on polymer resistance, understanding the long-term electrical response is vital for creating reliable and consistent sensing devices. acs.org The initial decrease and subsequent increase in resistance suggest a dynamic interaction between the polymer and CO2, involving a proton-hopping mechanism that is dependent on the degree of amine protonation. nih.govacs.org
To further investigate this, experiments have been conducted where pDMAPMAm solutions were protonated using lactic acid. acs.orgresearchgate.net In a 1 wt % solution, the resistance decreased from 0.5 MΩ to a minimum of 0.25 MΩ as lactic acid was added, and then increased to 0.4 MΩ with further acid addition. acs.orgresearchgate.net This confirms that the electrical resistance is closely linked to the degree of protonation of the amine groups. acs.org
Table 1: DC Resistance of pDMAPMAm Solutions Exposed to CO2 and Lactic Acid
This table shows the change in DC resistance of pDMAPMAm solutions under different conditions, as described in the research.
| Polymer Concentration (wt %) | Condition | Initial Resistance (MΩ) | Minimum Resistance (MΩ) | Final Resistance (MΩ) | Source(s) |
| 0.1 | Exposed to CO2 (45 mL/min) for 60 min | 0.8 | 0.67 | 1.06 | nih.gov |
| 1.0 | Protonated with 10 vol % lactic acid | 0.5 | 0.25 | 0.4 | acs.orgresearchgate.net |
pH-Based Response Mechanism Analysis
The pH-based response mechanism of polymers containing this compound is intrinsically linked to the protonation of the tertiary dimethylamino groups. nih.govacs.org The electrical properties and solubility of these polymers can be significantly altered by changes in the pH of their environment. nih.govnih.gov
Simultaneous measurements of pH and DC resistance in aqueous solutions of pDMAPMAm have provided direct evidence for this mechanism. nih.gov When CO2 is bubbled through a 0.1 wt % solution, the pH decreases from an initial value of 9.3, corresponding with the observed changes in resistance. nih.gov This confirms that the electrical response is a direct result of the pH change induced by the CO2. nih.govacs.org
The relationship between the degree of protonation (DOP) and resistance is not linear. The resistance of a pDMAPMAm solution reaches a minimum when approximately half of the tertiary amine groups are protonated. nih.gov This is explained by a "proton-hopping" mechanism, where charge can be transferred between protonated and non-protonated amine sites. nih.gov At low levels of protonation, there are many available non-protonated sites for protons to hop to, facilitating conductivity and lowering resistance. As protonation increases beyond 50%, the number of available non-protonated sites decreases, which hinders the proton-hopping mechanism and leads to an increase in resistance. nih.gov
Table 2: Correlation of pH, Molar Ratio of Lactic Acid to Amine Groups, and Resistance in a 1 wt % pDMAPMAm Solution
This table illustrates the effect of increasing protonation (by adding lactic acid) on the pH and DC resistance of a pDMAPMAm solution.
| Molar Ratio of Lactic Acid to Amine Groups | pH | Resistance (MΩ) | Source(s) |
| 0 | 10.1 | 0.5 | acs.orgresearchgate.net |
| 0.4 | - | 0.25 | acs.orgresearchgate.net |
| 0.8 | 4.63 | 0.4 | acs.orgresearchgate.net |
Emerging Applications and Functional Materials Development
Advanced Coatings and Adhesives Development
The incorporation of N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA) and its derivatives into polymer formulations is a strategy to enhance the functional properties of coatings and adhesives. The cationic nature imparted by the dimethylamino group can improve adhesion to negatively charged substrates through electrostatic interactions. This makes it a monomer of interest for specialized formulations, including electrodeposition paints. kjchemicals.co.jp
While detailed research findings on the specific performance of DMAPAA-based copolymers in coatings and adhesives are limited in publicly available literature, its properties suggest significant potential. The tertiary amine functionality allows for the creation of pH-responsive polymers and can be quaternized to form strong, permanent polycations, which are desirable in various coating and adhesive applications. specialchem.comspecialchem.com Chemical suppliers list the monomer for use in paints, coating materials, and as an adhesive ingredient, highlighting its commercial relevance. kjchemicals.co.jpspecialchem.com The radical copolymerization of N-[(3-Dimethylamino)-propyl] acrylamide (B121943) with monomers like methyl acrylate (B77674) and methyl methacrylate (B99206) has been studied to determine monomer reactivity ratios, a crucial step in designing copolymers with specific properties for these applications.
Table 1: Potential Applications of this compound in Coatings & Adhesives
| Application Area | Potential Function of Monomer | Relevant Properties |
| Electrodeposition Paints | Cationic polymer formation for anodic deposition | Cationic charge, high hydrolysis resistance |
| Adhesive Formulations | Enhanced electrostatic interaction with substrates | Tertiary amine functionality, ability to be quaternized |
| Functional Coatings | Introduction of pH-responsive characteristics | pH-sensitive amino group |
| Paper-making Chemicals | Flocculants and dispersants | Cationic nature, solubility in water |
Innovations in Energy Materials (e.g., Perovskite Solar Cells)
A significant area of innovation involves the use of acrylamide derivatives to improve the stability of perovskite solar cells (PSCs), a promising next-generation photovoltaic technology. Research has demonstrated that using a closely related compound, N-[(3-dimethylamino) propyl] methacrylamide (B166291) (here referred to as MAA), as an ionic additive can substantially enhance the durability of MAPbI₃ perovskite solar cells. rsc.orgnih.gov
The incorporation of this additive addresses key challenges in PSCs, namely their vulnerability to degradation from environmental factors like moisture. rsc.org The MAA additive improves the structural integrity and moisture resistance of the perovskite layer. nih.govpolysciences.com Its amide functional group can coordinate with Pb²⁺ ions, promoting the formation of layered perovskite structures, passivating grain boundaries, and reducing surface defects. nih.gov This passivation effect is crucial for enhancing both the stability and efficiency of the solar cell devices. rsc.orgnih.gov
Studies have shown that devices containing the MAA additive exhibit reduced formation of lead(II) iodide (PbI₂), a common degradation product, even after extended exposure to ambient conditions. polysciences.com Stability tests conducted over 500 hours at 30% relative humidity showed that the additive significantly enhances the longevity of the photovoltaic devices. rsc.org
Table 2: Effect of N-[(3-dimethylamino) propyl] methacrylamide (MAA) Additive on Perovskite Solar Cell (PSC) Stability
| Property | Observation | Scientific Finding | Citation |
| Moisture Resistance | Improved | Structural characterization via XRD and XPS shows enhanced integrity of the perovskite layer. | polysciences.com |
| Defect Passivation | Reduced surface defects | The amide group coordinates with Pb²⁺ ions, passivating grain boundaries. | nih.gov |
| Degradation Mitigation | Reduced formation of PbI₂ | Devices with the additive show less degradation after prolonged ambient exposure. | polysciences.com |
| Device Stability | Enhanced | Stability tests show improved device longevity over 500 hours. | rsc.org |
Bioimaging and Sensing Platforms
The functional groups of this compound and its derivatives are being leveraged to create sophisticated polymers for biomedical imaging and sensing.
In the field of magnetic resonance imaging (MRI), there is ongoing development of advanced contrast agents to improve diagnostic sensitivity. Superparamagnetic iron oxide nanoparticles (SPIONs) are a key focus due to their strong contrast-enhancing effects. rsc.org The performance and biocompatibility of these nanoparticles can be significantly improved by coating them with functional polymers.
Polymers containing dimethylamino groups, such as those derived from N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), are noted for their potential in this area. These polymers can be used to fabricate or coat iron oxide nanoparticle formulations intended for use as MRI contrast agents. nih.gov Research on the related polymer, poly(2-dimethylamino)ethyl methacrylate (PDMAEMA), has shown that when bound to iron oxide nanoparticles, the resulting complex can act as a T₂ contrast agent for MRI. rsc.org Another study demonstrated that encapsulating multiple iron oxide crystals within a polyacrylamide matrix creates a potent nanoparticle contrast agent with extremely high T₂ and T₂* relaxivity, which measures the agent's effectiveness. fao.org The polymer coating provides a versatile platform for further modification, allowing for the potential development of targeted imaging agents. fao.org
Table 3: Properties of Related Amine-Containing Polymer-Coated Iron Oxide Nanoparticles for MRI
| Nanoparticle System | Polymer Component | Key Finding | Application | Citation |
| IO-PDMAEMA | Poly(2-dimethylamino)ethyl methacrylate | Transversal relaxivity studies suggest potential as an MRI contrast agent. | Gene Vector & MRI | rsc.org |
| PAM Nanoparticles | Polyacrylamide Matrix | Encapsulation of iron oxide leads to extremely large T₂ and T₂* relaxivity (620-1140 s⁻¹mM⁻¹). | MRI Contrast Agent | fao.org |
Cationic polymers are of great interest for creating DNA sensing devices due to their ability to interact with the negatively charged phosphate (B84403) backbone of DNA. A functional group approach has been used to create a cationic copolymer of acrylamide and N-(3-(N,N-dimethylaminopropyl)-acrylamide) (AADMAPA) specifically for this purpose. The amine groups in the AADMAPA copolymer can be protonated in water, enabling electrostatic interactions and the formation of polyplexes with DNA.
Research has demonstrated the successful synthesis of this copolymer via a free-radical copolymerization process. The resulting AADMAPA/DNA polyplexes form positively charged particles in water at specific nitrogen-to-phosphate (N/P) ratios. Dynamic light scattering and zeta potential measurements confirmed the formation of these complexes, which is the foundational principle for their use in sensing platforms.
Table 4: Characteristics of Acrylamide/N-(3-(N,N-dimethylaminopropyl)-acrylamide) Copolymer for DNA Sensing
| Parameter | Value / Finding | Method of Determination |
| Average Molecular Mass | 24,000 ± 2000 g mol⁻¹ | Not Specified |
| Polydispersity Index | 1.5 ± 0.1 | Not Specified |
| Polyplex Formation | Forms positively charged polyplexes with DNA at N/P > 2.2 | Dynamic Light Scattering & Zeta Potential |
| Isoelectric Point | Occurs at an N/P ratio of approximately 2.2 | Zeta Potential Measurements |
| Polyplex Morphology | Axially symmetric shapes | Atomic Force Microscopy |
Q & A
Q. How do structural modifications (e.g., quaternization) alter the functionality of this compound in smart hydrogels?
- Answer : Quaternization with methyl chloride converts tertiary amines to quaternary ammonium groups, enhancing pH- and thermo-responsiveness. For example, DMAPAA-Q (quaternized derivative) exhibits sharp LCST transitions in hydrogels, characterized by DSC and turbidimetry. This is critical for drug delivery systems targeting tumor microenvironments .
Q. What experimental approaches resolve contradictions in reported polymerization data for acrylamide derivatives?
- Answer : Discrepancies in rate constants or molecular weight distributions may arise from solvent polarity or initiator efficiency. Controlled radical polymerization (ATRP or RAFT) with narrow dispersity (<1.2) and standardized initiator concentrations (e.g., CuCl/Me₆TREN) minimizes variability. Cross-validation using SEC-MALS and kinetic modeling is recommended .
Q. How can researchers design block copolymers with this compound for DNA sensing applications?
- Answer : Use sequential ATRP to synthesize block copolymers with hydrophilic/hydrophobic segments (e.g., PHEAA-b-DMAPAA). Fluorescence quenching assays with SYBR Green I or ethidium bromide quantify DNA binding efficiency. Optimal N/P ratios (3–5) balance colloidal stability and transfection efficacy .
Methodological Guidelines
- Data Analysis : For polymerization studies, use the Mayo-Lewis equation to model copolymer composition and reactivity ratios.
- Safety Protocols : Handle stabilized monomers (MEHQ-added) under inert atmospheres to prevent premature polymerization. Toxicity screening (e.g., MTT assays) is mandatory for biological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
